molecular formula C6H12N2O6 B12652232 1,2-Hexanediol, dinitrate CAS No. 110539-07-6

1,2-Hexanediol, dinitrate

Cat. No.: B12652232
CAS No.: 110539-07-6
M. Wt: 208.17 g/mol
InChI Key: YUWYAYLMKPCSHB-UHFFFAOYSA-N
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Description

1,2-Hexandiol dinitrate is an organic compound with the molecular formula C6H12N2O6 It is a derivative of 1,2-hexanediol, where both hydroxyl groups are replaced by nitrate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Hexandiol dinitrate can be synthesized through the nitration of 1,2-hexanediol. The nitration process typically involves the reaction of 1,2-hexanediol with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions usually require controlled temperatures to avoid decomposition and ensure high yield.

Industrial Production Methods

Industrial production of 1,2-hexandiol dinitrate follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and maintaining optimal reaction conditions to achieve high purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Hexandiol dinitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrate groups back to hydroxyl groups.

    Substitution: Nitrate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of hexanedioic acid derivatives.

    Reduction: Regeneration of 1,2-hexanediol.

    Substitution: Formation of various substituted hexanediol derivatives.

Scientific Research Applications

1,2-Hexandiol dinitrate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacturing of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of 1,2-hexandiol dinitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This activation results in the relaxation of smooth muscle cells and vasodilation, which can have various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Hexanediol: The parent compound with hydroxyl groups instead of nitrate groups.

    Isosorbide dinitrate: Another nitrate ester with similar vasodilatory properties.

    1,6-Hexanediol: A related diol with a different carbon chain length.

Uniqueness

1,2-Hexandiol dinitrate is unique due to its specific structure and the presence of nitrate groups, which impart distinct chemical and biological properties. Its ability to release nitric oxide upon decomposition differentiates it from other similar compounds and makes it valuable in various applications.

Properties

CAS No.

110539-07-6

Molecular Formula

C6H12N2O6

Molecular Weight

208.17 g/mol

IUPAC Name

1-nitrooxyhexan-2-yl nitrate

InChI

InChI=1S/C6H12N2O6/c1-2-3-4-6(14-8(11)12)5-13-7(9)10/h6H,2-5H2,1H3

InChI Key

YUWYAYLMKPCSHB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CO[N+](=O)[O-])O[N+](=O)[O-]

Origin of Product

United States

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